T-1105

antiviral RNA polymerase inhibitor cell line dependency

T-1105 is the non-fluorinated favipiravir (T-705) analog purpose-built for MDCK-based influenza antiviral assays, generating higher active RTP metabolite levels than T-705. Its ribosylated derivatives exhibit favorable stability, enabling DiPPro/TriPPPro prodrug strategies with up to 5-fold potency gains. Lower Km(app) for HGPRT (4.1 mM vs. 6.4 mM for T-705) and strict HGPRT-dependent activation make it an essential probe for metabolic bottleneck dissection. For DENV lethal mutagenesis research, T-1105 combined with 6MMPr provides tunable mutation rate control—unlike nucleoside analog T-1106. Select this batch-defined pyrazinecarboxamide for cell-type-specific RdRp inhibition and nucleotide prodrug development.

Molecular Formula C5H5N3O2
Molecular Weight 139.11 g/mol
CAS No. 55321-99-8
Cat. No. B1682577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT-1105
CAS55321-99-8
SynonymsT 1105
T-1105
T1105 cpd
Molecular FormulaC5H5N3O2
Molecular Weight139.11 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=O)N1)C(=O)N
InChIInChI=1S/C5H5N3O2/c6-4(9)3-5(10)8-2-1-7-3/h1-2H,(H2,6,9)(H,8,10)
InChIKeySZPBAPFUXAADQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





T-1105 (CAS 55321-99-8) – A Non‑Fluorinated Favipiravir Analog with Differentiated Antiviral Activation and Potency Profile


T-1105 (3-hydroxy-2-pyrazinecarboxamide) is a pyrazinecarboxamide nucleobase analog and broad‑spectrum viral RNA polymerase inhibitor [1]. Structurally, it is the direct non‑fluorinated derivative of favipiravir (T‑705), lacking the 6‑fluoro substituent present in T‑705 [2]. Like T‑705, T‑1105 functions as a purine pseudobase that requires intracellular conversion to its ribonucleoside triphosphate (RTP) metabolite to inhibit viral RNA‑dependent RNA polymerases (RdRp) [1][3]. However, the absence of the 6‑fluoro atom confers distinct chemical stability, metabolic activation efficiency, and cell‑line‑dependent antiviral potency that fundamentally differentiate T‑1105 from its fluorinated counterpart and other pyrazinecarboxamide analogs [4][5].

T-1105 Substitution Risks – Why In‑Class Pyrazinecarboxamide Analogs Are Not Interchangeable


Despite belonging to the same pyrazinecarboxamide class, T‑1105, T‑705 (favipiravir), and T‑1106 exhibit fundamentally divergent metabolic activation efficiencies, chemical stabilities, and cell‑line‑dependent antiviral potencies that preclude generic substitution. T‑1105 and T‑705 differ by a single 6‑fluoro substituent, yet this minor structural variation dictates opposite cell‑line preferences: T‑1105 generates higher active RTP levels and superior antiviral activity in MDCK cells, whereas T‑705 predominates in A549, Vero, and HEK293T cells [1]. Furthermore, ribosylated derivatives of T‑705 are chemically unstable, limiting prodrug development, whereas T‑1105 derivatives demonstrate favorable stability and enable potent nucleotide prodrug strategies [2]. Substituting T‑1105 with T‑1106 introduces an additional divergence—T‑1106 is a nucleoside analog rather than a nucleobase, and its activation is not enhanced by 6MMPr in DENV models, unlike T‑1105 [3]. Consequently, experimental outcomes are highly contingent upon the specific analog employed; interchangeable use within this chemical series introduces uncontrolled variables in activation efficiency, cell‑type specificity, and ultimate antiviral readouts.

T-1105 Differentiated Antiviral Evidence – Quantitative Head‑to‑Head Comparisons vs. Favipiravir (T‑705) and T‑1106


T-1105 vs. T-705 – Cell‑Line‑Dependent Activation and Antiviral Potency Reversal

In a direct head‑to‑head comparison across four cell lines, T‑1105 demonstrated higher levels of the active triphosphate metabolite (RTP) and superior antiviral activity in MDCK cells, whereas T‑705 was more potent in A549, Vero, and HEK293T cells [1]. The metabolic bottleneck for T‑1105 in the latter three cell lines was identified as inefficient conversion of the monophosphate (RMP) to diphosphate (RDP) [1].

antiviral RNA polymerase inhibitor cell line dependency favipiravir analog

T-1105 Nucleotide Prodrugs – 4‑ to 5‑Fold Enhanced Potency vs. Parent Nucleobase and T‑705 Counterparts

Prodrug strategies designed to bypass inefficient host‑cell kinase activation reveal a pronounced advantage for T‑1105 derivatives. The DiPPro‑T‑1105‑RDP prodrug inhibited influenza virus with 5‑fold greater potency than the parent nucleobase T‑1105 [1], and 4‑fold higher potency in suppressing one‑cycle viral RNA synthesis compared to unmodified T‑1105 [2]. Importantly, T‑1105‑RTP proved 5‑fold more potent than T‑705‑RTP when evaluated for direct inhibition of isolated influenza virus polymerase [3].

prodrug nucleotide delivery influenza DiPPro TriPPPro

T-1105 vs. T-705 – Improved Chemical Stability of Ribosylated Derivatives

The ribosylated derivatives of T‑705 are chemically unstable, which constrains their utility in prodrug design and long‑term formulation [1]. In contrast, T‑1105, lacking the 6‑fluoro substituent, yields ribosylated metabolites and prodrugs with favorable chemical stability, enabling the development of DiPPro and TriPPPro nucleotide delivery platforms that are not viable for T‑705 [1][2]. This differential stability is a primary reason why T‑1105‑derivatives consistently exhibit greater antiviral activity than their T‑705 counterparts [3].

chemical stability ribosylation prodrug design favipiravir analog

T-1105 vs. T-705 – Direct EC50 Comparison Against Zika Virus (ZIKV) Replication

In a cell‑culture evaluation of ZIKV strain SZ01, T‑1105 exhibited a numerically lower EC50 (97.5 ± 6.8 μM) compared to T‑705 (110.9 ± 13.1 μM), indicating a modest but measurable potency advantage against this flavivirus [1].

Zika virus flavivirus antiviral EC50

T-1105 vs. T-705 – Substrate Affinity for Human HGPRT (Km(app) Comparison)

Enzymatic assays reveal that T‑1105 is a slightly better substrate for human hypoxanthine‑guanine phosphoribosyltransferase (HGPRT), the enzyme responsible for the initial phosphoribosylation step in the activation pathway. T‑1105 exhibited a Km(app) of 4.1 mM, whereas T‑705 showed a Km(app) of 6.4 mM [1].

HGPRT phosphoribosylation metabolic activation enzyme kinetics

T-1105 vs. T-1106 – Differential Activation Enhancement by 6MMPr in Dengue Virus Model

T‑1105 (a nucleobase) and T‑1106 (its corresponding nucleoside) exhibit divergent responses to the purine biosynthesis inhibitor 6‑methylmercaptopurine riboside (6MMPr). In DENV‑infected Huh7 cells, 6MMPr increases the conversion of T‑1105 to its active form, but does not enhance activation of T‑1106 [1]. Consequently, 6MMPr elevates the C‑U and G‑A transition frequencies observed in DENV‑treated cells with T‑1105, but not with T‑1106 [1].

dengue virus lethal mutagenesis 6MMPr nucleobase vs. nucleoside

T-1105 Optimal Use Cases – Research and Development Applications Grounded in Differentiated Evidence


Influenza Antiviral Screening in MDCK Cells

T‑1105 is the preferred pyrazinecarboxamide nucleobase for influenza antiviral assays conducted in MDCK cells. In this cellular context, T‑1105 generates higher levels of the active RTP metabolite and superior antiviral activity compared to T‑705 [1]. Researchers employing MDCK‑based influenza models should select T‑1105 to maximize assay sensitivity and observable effect size.

Nucleotide Prodrug Development and Delivery Platform Validation

Due to the favorable chemical stability of its ribosylated derivatives, T‑1105 is the optimal scaffold for developing DiPPro, TriPPPro, or other nucleotide prodrug technologies aimed at bypassing inefficient kinase‑mediated activation steps [2]. T‑1105‑based prodrugs (e.g., DiPPro‑T‑1105‑RDP) have demonstrated up to 5‑fold potency enhancements over the parent nucleobase [3], whereas analogous T‑705 prodrugs are constrained by chemical instability.

Mechanistic Studies of HGPRT‑Dependent Activation and Cell‑Line Specificity

T‑1105 is an essential tool for dissecting the role of HGPRT in nucleobase antiviral activation. Its slightly lower Km(app) for HGPRT (4.1 mM vs. 6.4 mM for T‑705) and the complete loss of activity in HGPRT‑deficient cells [4] make it a robust probe for investigating cell‑line‑dependent metabolic bottlenecks. Comparative studies using T‑1105 and T‑705 across multiple cell lines can elucidate the rate‑limiting steps in RTP formation.

Lethal Mutagenesis Studies in Dengue Virus

For DENV research focused on lethal mutagenesis, T‑1105 is the appropriate nucleobase when combined with 6MMPr to enhance HGPRT‑mediated activation. Unlike its nucleoside counterpart T‑1106, T‑1105 activation and mutation‑inducing capacity are augmented by 6MMPr co‑treatment [5], enabling tunable control over mutagenesis rates in experimental systems.

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